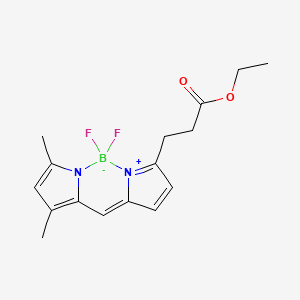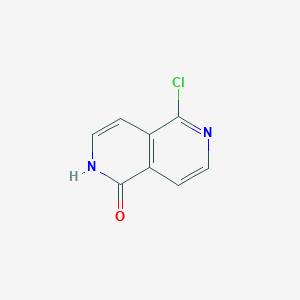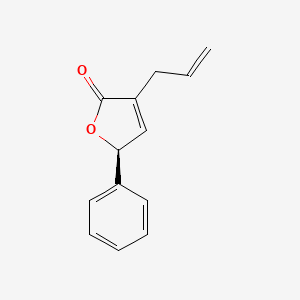
3-Bodipy-propanoic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Éster Etílico del Ácido 3-Bodipy-propanoico es un compuesto biomédico significativo utilizado ampliamente en tinción fluorescente e imagen celular. Este compuesto facilita estudios meticulosos en varios campos, incluyendo el monitoreo del metabolismo celular, el escrutinio de la oxidación lipídica y la evaluación de la función mitocondrial. Su utilidad se extiende a la visualización del metabolismo de fármacos, la investigación de células cancerosas y las investigaciones de enfermedades neurodegenerativas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del Éster Etílico del Ácido 3-Bodipy-propanoico normalmente implica la reacción de acoplamiento de Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Este proceso utiliza ácidos o ésteres borónicos como reactivos, que se preparan mediante la captura electrofílica de un reactivo organometálico con un éster bórico .
Métodos de Producción Industrial: La producción industrial de este compuesto involucra reacciones de acoplamiento de Suzuki–Miyaura a gran escala bajo condiciones controladas para asegurar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para mantener la estabilidad de los intermediarios de ácido o éster borónico y para facilitar los pasos de transmetalación y adición oxidativa de manera eficiente .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Éster Etílico del Ácido 3-Bodipy-propanoico experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden realizarse para modificar los grupos funcionales unidos al núcleo BODIPY.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el grupo éster puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores frecuentemente utilizados.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan en reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
El Éster Etílico del Ácido 3-Bodipy-propanoico tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como una sonda fluorescente en diversas reacciones y procesos químicos.
Biología: Facilita la imagen celular y el monitoreo de procesos biológicos como el metabolismo celular y la oxidación lipídica.
Medicina: Desempeña un papel crucial en la visualización del metabolismo de fármacos, la investigación de células cancerosas y los estudios de enfermedades neurodegenerativas.
Industria: Empleado en el desarrollo de colorantes y sondas fluorescentes para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del Éster Etílico del Ácido 3-Bodipy-propanoico involucra su capacidad de fluorescer bajo condiciones específicas. El núcleo BODIPY del compuesto absorbe la luz y emite fluorescencia, que puede detectarse y medirse. Esta propiedad lo convierte en una excelente herramienta para la imagen y la visualización en sistemas biológicos y químicos . Los objetivos y vías moleculares implicados incluyen interacciones con componentes celulares como lípidos y proteínas, que facilitan el monitoreo de diversos procesos biológicos .
Compuestos Similares:
BODIPY FL: Otro derivado de BODIPY utilizado para aplicaciones similares pero con diferentes propiedades fotofísicas.
Propionato de Etilo: Un éster más simple utilizado en diversas reacciones químicas pero que carece de las propiedades fluorescentes del Éster Etílico del Ácido 3-Bodipy-propanoico.
Unicidad: El Éster Etílico del Ácido 3-Bodipy-propanoico es único debido a su fuerte fluorescencia, fotoestabilidad y versatilidad en diversas aplicaciones. A diferencia de los ésteres más simples, proporciona información valiosa sobre procesos biológicos y químicos a través de sus propiedades fluorescentes .
Comparación Con Compuestos Similares
BODIPY FL: Another BODIPY derivative used for similar applications but with different photophysical properties.
Ethyl Propionate: A simpler ester used in various chemical reactions but lacks the fluorescent properties of 3-Bodipy-propanoic Acid Ethyl Ester.
Uniqueness: this compound is unique due to its strong fluorescence, photostability, and versatility in various applications. Unlike simpler esters, it provides valuable insights into biological and chemical processes through its fluorescent properties .
Propiedades
IUPAC Name |
ethyl 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BF2N2O2/c1-4-23-16(22)8-7-13-5-6-14-10-15-11(2)9-12(3)20(15)17(18,19)21(13)14/h5-6,9-10H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGDIEANOMZZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)OCC)C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)

![2-[(2-Methyloxiran-2-yl)methoxy]oxane](/img/structure/B12635986.png)

![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)



